Diflunisal Phosphate
Overview
Description
Synthesis Analysis
The synthesis of phosphate compounds, including those similar to Diflunisal Phosphate, can involve sol-gel processes or hydrothermal conditions using organic amines as structure-directing agents. For instance, the sol-gel synthesis of titanium phosphates demonstrates the formation of P-O-Ti bonds, highlighting a method that might be applicable to the synthesis of Diflunisal Phosphate under similar conditions (Livage et al., 1992). Another approach involves the mild hydrothermal synthesis of iron phosphates, where the effects of solvent, pH, and temperature on the product have been explored (Lii et al., 1998).
Molecular Structure Analysis
Phosphate compounds can exhibit a range of molecular structures, from linear and cyclic to branched forms. The stability and reactivity of these structures can vary significantly, with some exhibiting considerable stability in aqueous environments, challenging previous assumptions about phosphate stability (Dürr-Mayer et al., 2021). Understanding the molecular structure of Diflunisal Phosphate would require detailed analysis, possibly involving techniques like NMR spectroscopy, to identify specific bonding patterns and structural motifs.
Chemical Reactions and Properties
Phosphates, including those structurally related to Diflunisal Phosphate, participate in a variety of chemical reactions. They can act as reagents in organic synthesis, where their reactivity can be enhanced by activation modes such as metal catalysis and photochemistry (Protti & Fagnoni, 2008). The synthesis of phosphate monoesters, for example, demonstrates the utility of phosphates in the formation of complex organic molecules (Sakakura et al., 2005).
Physical Properties Analysis
The physical properties of phosphate compounds, such as Diflunisal Phosphate, are influenced by their molecular structure and environmental conditions. Factors such as solubility, crystallinity, and phase transitions are critical for understanding the material's behavior in various applications. Research into the crystallization and dissolution of calcium orthophosphates provides insights into the physical mechanisms that underlie the growth and phase stability of phosphate minerals, which could be relevant for Diflunisal Phosphate (Wang & Nancollas, 2008).
Chemical Properties Analysis
The chemical properties of Diflunisal Phosphate, such as reactivity and stability, can be inferred from studies on similar phosphate compounds. For instance, the interaction of phosphate groups with metal ions and their role in vibrational spectra provide insights into the chemical behavior of phosphates in biological and synthetic environments (Andrushchenko et al., 2015).
Scientific Research Applications
Biopharmaceutical Performance for Familial Amyloid Polyneuropathy : Co-crystals of diflunisal and isomeric pyridinecarboxamides could potentially enhance the biopharmaceutical performance of diflunisal in oral therapies for familial amyloid polyneuropathy, indicating a promising avenue for drug formulation and delivery (Évora et al., 2016).
Impact on Mitochondrial Oxidative Phosphorylation : Diflunisal acts as an uncoupler of mitochondrial oxidative phosphorylation, causing loss of respiratory control in rat liver mitochondria and similar effects in other species. This property could have implications in understanding its mechanism of action and potential side effects (Mcdougall et al., 1983).
Nanocarriers for Inflammatory Conditions : Diflunisal-loaded solid lipid nanoparticles show promise as nanocarriers for treating local inflammatory conditions associated with arthritis, indicating an innovative approach to drug delivery (Kaur et al., 2016).
Targeted Delivery Systems : Targeted delivery systems for diflunisal have been developed to mitigate serious side effects and enhance treatment effectiveness for various diseases, including cardiac amyloidosis. Such systems could revolutionize how diflunisal is administered and its therapeutic impact (Snetkov et al., 2021).
Analgesic Properties : Diflunisal is an effective oral analgesic with a long duration of action, providing pain relief for up to 12 hours. This feature makes it a valuable option for pain management, with a comparative advantage over some other analgesics (Forbes et al., 1982).
Postoperative Pain and Swelling : It has been found more effective than codeine and placebo in relieving pain and swelling after impacted third molar removal, although there may be an increased risk of developing 'dry socket' in some patients (Petersen, 1978).
Safety in Postoperative Use : Diflunisal has been shown to increase bleeding time in a portion of patients undergoing oral surgery, but it remains within normal limits, suggesting its safety for postoperative use (Chapman & Macleod, 1987).
Safety And Hazards
Diflunisal is classified as having acute oral toxicity, skin irritation, eye irritation, reproductive toxicity, and specific target organ toxicity . It can cause harm if swallowed, skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility or the unborn child .
Future Directions
Diflunisal has been recognized for the treatment of cardiac amyloidosis and possesses a survival benefit similar to that of clinically approved tafamidis . Various delivery systems have been developed to avoid serious side effects of Diflunisal . Attention is given to the recent development of diflunisal-loaded delivery systems, its technology, release profiles, and effectiveness .
properties
IUPAC Name |
5-(2,4-difluorophenyl)-2-phosphonooxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2O6P/c14-8-2-3-9(11(15)6-8)7-1-4-12(21-22(18,19)20)10(5-7)13(16)17/h1-6H,(H,16,17)(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBINCWMWAIMYCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390766 | |
Record name | 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diflunisal Phosphate | |
CAS RN |
84958-45-2 | |
Record name | 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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